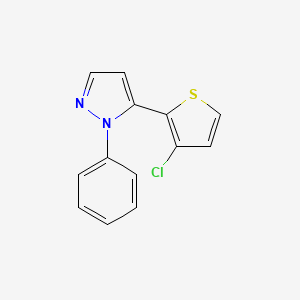

5-(3-chloro-2-thienyl)-1-phenyl-1H-pyrazole

CAS No.: 321537-94-4

Cat. No.: VC5025170

Molecular Formula: C13H9ClN2S

Molecular Weight: 260.74

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 321537-94-4 |

|---|---|

| Molecular Formula | C13H9ClN2S |

| Molecular Weight | 260.74 |

| IUPAC Name | 5-(3-chlorothiophen-2-yl)-1-phenylpyrazole |

| Standard InChI | InChI=1S/C13H9ClN2S/c14-11-7-9-17-13(11)12-6-8-15-16(12)10-4-2-1-3-5-10/h1-9H |

| Standard InChI Key | IAUVBDHPDKGALR-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)N2C(=CC=N2)C3=C(C=CS3)Cl |

Introduction

5-(3-chloro-2-thienyl)-1-phenyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family, characterized by its unique structural features, including a pyrazole ring and a thiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antibacterial and anticancer properties. The molecular formula for this compound is C13H9ClN2S, with a molecular weight of 260.74 g/mol .

Structural Characteristics

The structure of 5-(3-chloro-2-thienyl)-1-phenyl-1H-pyrazole can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C13H9ClN2S |

| Molecular Weight | 260.74 g/mol |

| Chemical Structure | Chemical Structure |

| PubChem CID | 1470875 |

Synthesis Methods

The synthesis of 5-(3-chloro-2-thienyl)-1-phenyl-1H-pyrazole typically involves multi-step organic reactions. Common methods include:

-

Condensation Reactions: Utilizing thiophene derivatives and phenylhydrazine in the presence of acid catalysts.

-

Cyclization Reactions: Involving the formation of the pyrazole ring through cyclization of appropriate precursors.

Research indicates that the use of continuous flow reactors can enhance efficiency and yield in the industrial production of this compound.

Biological Activities

5-(3-chloro-2-thienyl)-1-phenyl-1H-pyrazole has been reported to exhibit various biological activities, making it a subject of interest in pharmacological studies:

-

Antibacterial Activity: Similar compounds have shown effectiveness against various bacterial strains.

-

Anticancer Properties: Research suggests potential interactions with biological targets such as enzymes and receptors, indicating possible anticancer effects.

Comparative Biological Activity Table

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(3-chloro-2-thienyl)-1-phenyl-1H-pyrazole | Pyrazole core with chlorothiophene group | Antibacterial, anticancer potential |

| 3-(4-chlorophenyl)-1H-pyrazole | Pyrazole core with chlorophenyl group | Antimicrobial activity |

| 4-amino-N'-[(E)-(3-methylphenyl)methylidene]pyrazole | Amino group substitution | Anticancer properties |

Research Findings

Recent studies have focused on elucidating the mechanisms of action for compounds related to pyrazoles. For instance, compounds with similar structures have demonstrated the ability to inhibit specific enzyme activities or modulate receptor functions .

In vitro studies suggest that structural variations in the phenyl moiety can significantly influence biological properties, allowing for targeted therapeutic applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume